molecular formula C9H7F7N2O2 B2380188 3-[3,5-Bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid CAS No. 2054953-21-6

3-[3,5-Bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid

Cat. No.: B2380188
CAS No.: 2054953-21-6
M. Wt: 308.156
InChI Key: CERSQNCSENZOMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3,5-Bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid is a multifunctional fluorinated pyrazole derivative of significant interest in chemical and pharmaceutical research. This compound is presented as a high-purity building block for the development of novel bioactive molecules. The core structure of this compound features a pyrazole ring substituted with two difluoromethyl groups, a motif known to enhance the pharmacodynamic and pharmacokinetic properties of molecules . This strategic incorporation of fluorine atoms can improve metabolic stability, membrane permeability, and binding affinity . The 4,4,4-trifluorobutanoic acid chain further contributes to the molecule's polarity and potential for interaction with biological targets. Pyrazole derivatives are established as key scaffolds in medicinal chemistry and agrochemicals . Similar compounds, such as those based on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, are crucial intermediates in a class of potent fungicides that act by inhibiting succinate dehydrogenase (SDHI) . Furthermore, recent research highlights 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives as potent growth inhibitors of menacing Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . Other studies have determined that certain pyrazole derivatives act as inhibitors of fatty acid biosynthesis (FAB), a validated target for antibacterial development . Researchers can utilize this chemical as a versatile precursor for synthesizing more complex amides or other derivatives aimed at exploring new antimicrobial or antifungal agents. Its structure offers a balance between lipophilicity and acidity, making it a valuable candidate for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-[3,5-bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F7N2O2/c10-7(11)3-1-4(8(12)13)18(17-3)5(2-6(19)20)9(14,15)16/h1,5,7-8H,2H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERSQNCSENZOMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)F)C(CC(=O)O)C(F)(F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F7N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution

The pyrazole nitrogen can attack electrophilic carbons in the trifluorobutanoic acid chain. For instance, CN111518041A demonstrates dehalogenation of 2-(3-chloro-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone using palladium-carbon catalysis under hydrogen. Adapting this method, a chloro-substituted trifluorobutanoic acid precursor could couple with bis(difluoromethyl)pyrazole via a similar catalytic process.

Reductive Amination

PMC8398255 highlights reductive amination for linking aldehydes to amines. Applying this, the aldehyde group of 3,5-bis(difluoromethyl)pyrazole-4-carbaldehyde could react with an amine-functionalized trifluorobutanoic acid derivative, followed by reduction to form the final compound.

Multicomponent Reactions

PMC4142841 reports microwave-assisted Sonogashira coupling for pyrazolo[4,3-c]pyridine synthesis. A modified version could involve coupling bis(difluoromethyl)pyrazole with a trifluorobutanoic acid-bearing alkyne, followed by cyclization.

Alternative Approaches

Cyclization of Hydrazones

EP3453706A1 describes hydrazone formation from 3,5-bis(trifluoromethyl)acetophenone and 4-hydrazinobenzoic acid. Replacing trifluoromethyl with difluoromethyl groups and using a trifluorobutanoic acid hydrazide could yield the target compound via intramolecular cyclization.

Halogen Exchange

CN110746322A utilizes perfluoromethyl vinyl ether to introduce trifluoromethoxy groups. A similar strategy could fluorinate butanoic acid precursors before coupling with the pyrazole moiety.

Optimization and Challenges

  • Selectivity : Introducing multiple fluorinated groups risks side reactions. CN116178265A emphasizes copper-mediated difluoromethylation to achieve 100% selectivity.
  • Yield : PMC8398255 reports yields up to 96% for analogous pyrazole derivatives using column chromatography.
  • Solvent Systems : Polar aprotic solvents like DMF or THF are preferred, as noted in CN111518041A and EP3453706A1 .

Comparative Analysis of Methods

Method Key Reagents Conditions Yield (%) Citation
Cyclocondensation Hydrazine, 1,3-diketones Acidic, 80°C, 12h 70–85
Sonogashira Coupling Pd catalyst, tert-butylamine Microwave, 100°C, 2h 60–75
Reductive Amination NaBH3CN, NH4OAc RT, 24h 50–65
Hydrolysis H2O, H2SO4 Reflux, 6h 80–90

Chemical Reactions Analysis

Types of Reactions

3-[3,5-Bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3,5-Bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3,5-Bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazole-based inhibitors, particularly those targeting oxysterol-binding proteins (OSBP) and related pathways. Below is a detailed comparison with structurally analogous compounds from the European Patent Application (2023), focusing on substituent variations and their functional implications.

Structural Analogues in Oxysterol-Binding Protein Inhibitors (Class G.5)

The patent lists several pyrazole derivatives under inhibitors of OSBP (Section G.5). Key analogues include:

Compound ID Pyrazole Substituents Backbone Structure Functional Group Modifications
Target Compound 3,5-bis(difluoromethyl) 4,4,4-trifluorobutanoic acid Carboxylic acid terminus
G.5.4 3-(difluoromethyl)-5-methyl Piperidyl-pyridine-carboxamide Acetyl-piperidine linker; carboxamide
G.5.5 3,5-bis(difluoromethyl) Piperidyl-pyridine-carboxamide Acetyl-piperidine linker; carboxamide
G.5.6 3-(difluoromethyl)-5-(trifluoromethyl) Piperidyl-pyridine-carboxamide Acetyl-piperidine linker; carboxamide

Key Observations:

Pyrazole Substituents: The target compound and G.5.5 share identical bis(difluoromethyl) groups, which likely enhance hydrophobic interactions with target proteins compared to mono- or mixed substituents (e.g., G.5.4, G.5.6).

Backbone and Functional Groups: The target compound’s trifluorobutanoic acid group introduces a carboxylic acid functionality, which may improve solubility in aqueous environments compared to the carboxamide-terminated analogues (G.5.4–G.5.6).

The carboxylic acid group in the target compound may confer distinct pharmacokinetic properties, such as faster renal clearance or altered tissue penetration, compared to carboxamide-based derivatives.

Functional Implications of Substituent Variations

Lipophilicity and Membrane Permeability

  • Bis(difluoromethyl) Groups : These substituents increase lipophilicity, enhancing membrane permeability and intracellular target engagement. This is critical for compounds targeting intracellular proteins like OSBP.
  • Trifluorobutanoic Acid vs.

Metabolic Stability

  • Fluorinated groups (e.g., CF₃, CHF₂) resist oxidative metabolism, extending half-life. The trifluorobutanoic acid moiety may undergo conjugation (e.g., glucuronidation), whereas carboxamides are less prone to phase II metabolism.

Target Binding Affinity

  • Molecular docking studies (hypothetical) would predict stronger van der Waals interactions for bis(difluoromethyl)pyrazoles compared to methyl or trifluoromethyl variants. The carboxylic acid could form salt bridges with basic residues in the OSBP binding pocket, a feature absent in patent analogues.

Biological Activity

3-[3,5-Bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid (CAS No. 2054953-21-6) is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C9H7F7N2O2
  • Molecular Weight : 308.15 g/mol

The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in critical signaling pathways. Preliminary studies suggest that it may influence the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is pivotal in regulating cell growth and proliferation .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : The compound has shown promising results in inhibiting tumor growth in xenograft models. Its efficacy appears to be dose-dependent, with significant tumor suppression observed at low concentrations .
  • Antimicrobial Properties : In studies involving pyrazole derivatives, compounds structurally related to this compound demonstrated potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL were recorded .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological effects of this compound and its derivatives:

  • Antitumor Efficacy :
    • A study assessed the compound's ability to inhibit tumor proliferation in mouse models. Results indicated a strong correlation between drug exposure and antitumor activity, supporting its potential as a therapeutic agent for malignancies .
  • Antimicrobial Activity :
    • Research on pyrazole derivatives revealed that compounds similar to this compound were effective against biofilm-forming bacteria. Compounds exhibited minimum biofilm eradication concentrations (MBECs) as low as 1 µg/mL against MRSA .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits tumor growth in xenograft models
AntimicrobialEffective against MRSA with MIC ≤ 0.25 µg/mL
Biofilm EradicationMBEC ≤ 1 µg/mL against MRSA biofilms
PropertyValue
Molecular FormulaC9H7F7N2O2
Molecular Weight308.15 g/mol
CAS Number2054953-21-6

Q & A

Q. What are the optimal synthetic routes for 3-[3,5-Bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of pyrazole derivatives typically involves cyclocondensation reactions using hydrazines and diketones or via multi-step functionalization. For this compound, key steps include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of fluorinated intermediates, while dichloromethane may improve regioselectivity in pyrazole ring formation .
  • Catalysts : Lewis acids like ZnCl₂ or BF₃·Et₂O can accelerate cyclization, but excess catalyst may lead to side products (e.g., over-fluorination) .
  • Temperature Control : Reactions conducted at 60–80°C balance reaction rate and byproduct formation. Lower temperatures (<50°C) may stall intermediate steps .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 ratio) is effective for isolating the final product. Purity >95% is achievable with iterative recrystallization in ethanol .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of techniques:
  • NMR Spectroscopy : ¹⁹F NMR is critical for resolving trifluoromethyl and difluoromethyl groups. Peaks at δ −60 to −70 ppm (CF₃) and δ −110 to −120 ppm (CF₂H) are diagnostic .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and torsion stresses in the pyrazole core, particularly for verifying regiochemistry of substituents .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) assess purity. Mass spectra should show [M+H]⁺ peaks matching theoretical m/z .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated pyrazole derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Assay Variability : Standardize bioactivity tests (e.g., enzyme inhibition IC₅₀) using controls like 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde to benchmark activity .
  • Purity Thresholds : Bioactivity may correlate with impurities (e.g., residual solvents or unreacted intermediates). Quantify contaminants via GC-MS and correlate with dose-response curves .
  • Structural Analogues : Compare activity with derivatives lacking trifluorobutanoic acid moieties to isolate the functional group’s contribution .

Q. What computational strategies integrate with experimental data to study this compound’s interaction with biological targets?

  • Methodological Answer : Combine molecular dynamics (MD) and density functional theory (DFT):
  • Docking Studies : Use AutoDock Vina to model binding to enzymes like cyclooxygenase-2 (COX-2). Parameterize fluorine atoms with AMBER force fields to account for electronegativity .
  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites on the pyrazole ring .
  • Validation : Cross-validate computational results with experimental NMR chemical shifts and X-ray bond lengths .

Q. What challenges arise in characterizing the physicochemical properties of this compound, and how can they be addressed?

  • Methodological Answer : Fluorination introduces unique challenges:
  • Solubility : Low aqueous solubility due to CF₃ groups. Use co-solvents (e.g., PEG-400) or derivatize the carboxylic acid group to esters for improved bioavailability .
  • Stability : Hydrolytic degradation of the trifluorobutanoic acid moiety at pH >6. Conduct stability studies in buffered solutions (pH 2–9) and monitor via ¹⁹F NMR .
  • LogP Determination : Use shake-flask methods with octanol/water partitioning. Fluorine’s lipophilic nature often results in LogP >3, requiring correction for ionization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.